3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine ring substituted with cyclopropyl and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the use of cyclopropyl and pyrrolidinyl precursors, which are subjected to cyclization and substitution reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylpyridazines: Compounds with similar cyclopropyl and pyridazine structures.
Pyrrolidinylpyridazines: Compounds featuring pyrrolidinyl and pyridazine moieties.
Uniqueness
3-Cyclopropyl-6-{[1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of cyclopropyl, pyrrolidinyl, and pyridazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2,2-dimethylcyclopropyl)methanone |
InChI |
InChI=1S/C18H25N3O2/c1-18(2)9-14(18)17(22)21-8-7-12(10-21)11-23-16-6-5-15(19-20-16)13-3-4-13/h5-6,12-14H,3-4,7-11H2,1-2H3 |
InChI Key |
AVFJNMAJFQMMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4)C |
Origin of Product |
United States |
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